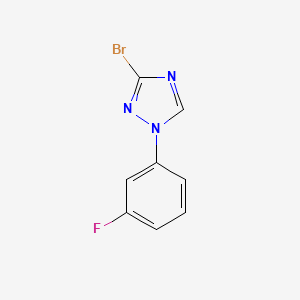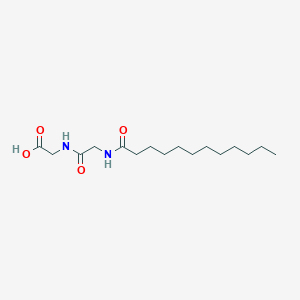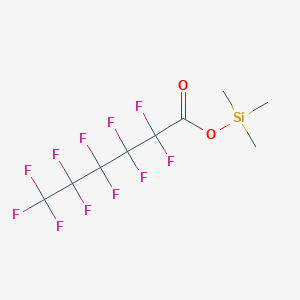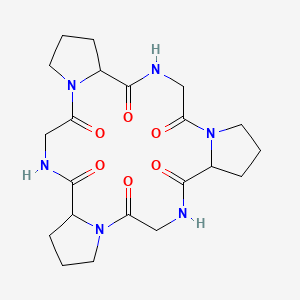
4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-(2,3,4-trichloro-5,6-dinitrophenyl)-: is a chemical compound with the molecular formula C10H8Cl3N3O5 and a molecular weight of 356.55 g/mol . This compound is characterized by the presence of a morpholine ring substituted with a trichloro-dinitrophenyl group, making it a unique and interesting molecule for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of Morpholine, 4-(2,3,4-trichloro-5,6-dinitrophenyl)- typically involves the reaction of morpholine with 2,3,4-trichloro-5,6-dinitrobenzene. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Morpholine, 4-(2,3,4-trichloro-5,6-dinitrophenyl)- can undergo oxidation reactions, particularly at the morpholine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Oxidized morpholine derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Morpholine, 4-(2,3,4-trichloro-5,6-dinitrophenyl)- is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions .
Biology:
In biological research, this compound is used as a probe to study enzyme activities and protein interactions due to its unique chemical properties .
Medicine:
Industry:
In the industrial sector, Morpholine, 4-(2,3,4-trichloro-5,6-dinitrophenyl)- is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of Morpholine, 4-(2,3,4-trichloro-5,6-dinitrophenyl)- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The trichloro-dinitrophenyl group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
- Morpholine, 4-(2,3,4-trichlorophenyl)-
- Morpholine, 4-(2,3,4-dinitrophenyl)-
- Morpholine, 4-(2,3,4-trichloro-5-nitrophenyl)-
Comparison:
Morpholine, 4-(2,3,4-trichloro-5,6-dinitrophenyl)- is unique due to the presence of both trichloro and dinitro groups on the phenyl ring. This combination enhances its reactivity and binding properties compared to similar compounds that lack either the trichloro or dinitro groups . The presence of these groups also influences the compound’s chemical stability and solubility, making it more suitable for specific applications in research and industry .
Propiedades
Número CAS |
5260-43-5 |
|---|---|
Fórmula molecular |
C10H8Cl3N3O5 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
4-(2,3,4-trichloro-5,6-dinitrophenyl)morpholine |
InChI |
InChI=1S/C10H8Cl3N3O5/c11-5-6(12)8(14-1-3-21-4-2-14)10(16(19)20)9(7(5)13)15(17)18/h1-4H2 |
Clave InChI |
HOWTYDXCKXGSPP-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=C(C(=C(C(=C2Cl)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12064214.png)
![2-Benzyl-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12064221.png)

![4,5-Dichloro-1-[[4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thienyl]sulfonyl]-1H-imidazole](/img/structure/B12064244.png)



![(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate;perchloric acid](/img/structure/B12064271.png)



![[[5-(2,4-Dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12064290.png)
![5,7-Dichloro-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12064297.png)

